molecular formula C7H11NO2 B13003646 3-Azabicyclo[3.2.0]heptane-2-carboxylic acid

3-Azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B13003646
M. Wt: 141.17 g/mol
InChI Key: WGVSZLKCAUSBGO-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.2.0]heptane-2-carboxylic acid is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.2.0]heptane-2-carboxylic acid can be achieved through various methods. One common approach involves the [2+2] photocycloaddition of maleic anhydride with N-protected 3-pyrroline . This reaction is sensitized and occurs under mild conditions, making it suitable for the preparation of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the bicyclic system.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

3-Azabicyclo[3.2.0]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a valuable tool for studying biological processes.

    Medicine: This compound has potential therapeutic applications due to its biological activity.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic system can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azabicyclo[3.2.0]heptane-2-carboxylic acid is unique due to its specific ring structure and the presence of a nitrogen atom. This configuration provides distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

3-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-7(10)6-5-2-1-4(5)3-8-6/h4-6,8H,1-3H2,(H,9,10)

InChI Key

WGVSZLKCAUSBGO-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1CNC2C(=O)O

Origin of Product

United States

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